
Kirenol
Vue d'ensemble
Description
Le Kirenol est une molécule diterpénoïde naturelle principalement trouvée dans les espèces de Sigesbeckia, y compris Sigesbeckia orientalis, Sigesbeckia pubescens et Sigesbeckia glabrescens . Ce composé a suscité un intérêt considérable en raison de sa large gamme d'actions pharmacologiques, en particulier ses propriétés anti-inflammatoires .
Applications De Recherche Scientifique
Kirenol has a wide range of scientific research applications. In chemistry, it is used as a lead molecule for the development of new drugs due to its anti-inflammatory properties . In biology, this compound has been shown to inhibit the function and inflammation of fibroblast-like synoviocytes in rheumatoid arthritis . In medicine, this compound is being investigated for its potential to treat various inflammatory diseases . In industry, this compound is used in the development of anti-inflammatory drugs and other therapeutic agents .
Mécanisme D'action
Target of Action
Kirenol, a potential natural diterpenoid molecule, is known to interact with a wide range of molecular targets associated with inflammation . It has a significant ability to inhibit pro-inflammatory cytokines and reduce the nuclear factor kappa-B (NF-κB) .
Mode of Action
This compound’s mode of action is primarily through the inhibition of inflammation. It reduces the expression of pro-inflammatory cytokines and attenuates the nuclear factor kappa-B (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . Additionally, it stimulates the expression of heme-oxygenase-1 (HO-1) and the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the production of pro-inflammatory cytokines, reduces NF-κB, attenuates antioxidant enzymes, stimulates HO-1 expression, and induces Nrf2 phosphorylation . These actions contribute to its anti-inflammatory effects.
Result of Action
This compound has been found to have a wide range of pharmacological actions. It has shown potential in reducing inflammation involved in multiple sclerosis, inflammatory bowel disorders, diabetic wounds, arthritis, cardiovascular disease, bone damage, and joint disorders . It has also been observed to upregulate Bax expression, downregulate Bcl-2 expression, increase caspase-3 activation, and cytochrome c release, implying that this compound-induced apoptosis involves a mitochondrial pathway .
Analyse Biochimique
Biochemical Properties
Kirenol plays a crucial role in various biochemical reactions, particularly those related to inflammation. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the expression of pro-inflammatory cytokines such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha, and interleukin-6 . It also interacts with enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing their activity . Additionally, this compound affects the phosphorylation of proteins involved in the PI3K/Akt and NF-κB signaling pathways .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the degradation of aggrecan and collagen-II in chondrocytes, which are essential components of the extracellular matrix . This inhibition helps in maintaining the structural integrity of cartilage. This compound also influences cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, leading to reduced inflammation and improved cell function . Furthermore, this compound affects gene expression by downregulating the expression of pro-inflammatory genes and upregulating anti-inflammatory genes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits the activity of enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, reducing the production of pro-inflammatory mediators . It also inhibits the phosphorylation of proteins in the PI3K/Akt and NF-κB signaling pathways, thereby reducing the activation of these pathways . Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, leading to improved outcomes in models of chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory effects without causing adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which this compound may become harmful . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes and cofactors involved in the synthesis and degradation of pro-inflammatory mediators . This compound also affects metabolic flux by modulating the activity of key enzymes in these pathways . This modulation leads to changes in metabolite levels, contributing to its overall anti-inflammatory effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific tissues, particularly those affected by inflammation . This targeted distribution enhances its therapeutic effects while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to exert its effects precisely where they are needed, enhancing its overall efficacy.
Méthodes De Préparation
Le Kirenol est généralement extrait des espèces de Sigesbeckia en utilisant diverses méthodes d'extraction. La méthode la plus courante implique l'utilisation de solvants organiques tels que l'éthanol ou le méthanol pour extraire le composé de la matière végétale . L'extrait est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne pour isoler le this compound .
Analyse Des Réactions Chimiques
Le Kirenol subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme molécule de tête pour le développement de nouveaux médicaments en raison de ses propriétés anti-inflammatoires . En biologie, il a été démontré que le this compound inhibait la fonction et l'inflammation des synoviocytes de type fibroblaste dans la polyarthrite rhumatoïde . En médecine, le this compound est étudié pour son potentiel à traiter diverses maladies inflammatoires . Dans l'industrie, le this compound est utilisé dans le développement de médicaments anti-inflammatoires et d'autres agents thérapeutiques .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies associées à l'inflammation . Il a été démontré que le this compound inhibait la production de cytokines pro-inflammatoires et réduisait l'activation du facteur nucléaire kappa-B (NF-κB) . Il stimule également l'expression de l'hème-oxygénase-1 (HO-1) et la phosphorylation du facteur nucléaire érythroïde 2 lié au facteur 2 (Nrf2), contribuant à ses effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Le Kirenol est unique parmi les composés similaires en raison de ses puissantes propriétés anti-inflammatoires et de sa capacité à interagir avec une large gamme de cibles moléculaires . Des composés similaires comprennent d'autres diterpénoïdes tels que l'andrographolide et la forskoline, qui ont également des propriétés anti-inflammatoires mais diffèrent par leurs cibles moléculaires spécifiques et leurs mécanismes d'action .
Propriétés
IUPAC Name |
(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYNTARIOIRWAB-JPDRSCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52659-56-0 | |
| Record name | Kirenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



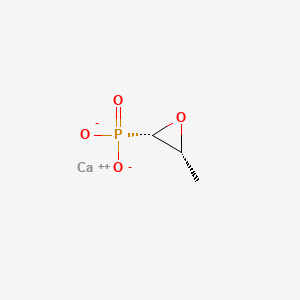
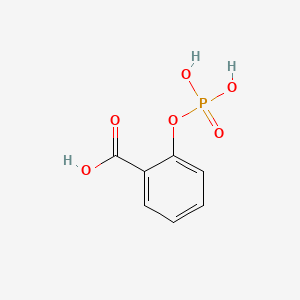
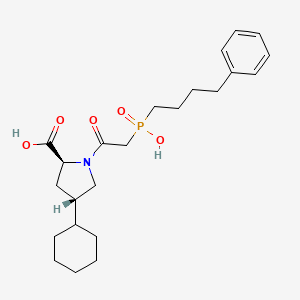

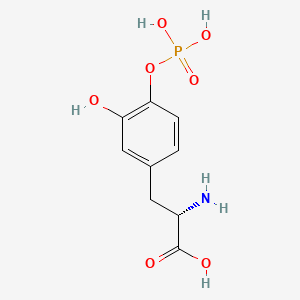
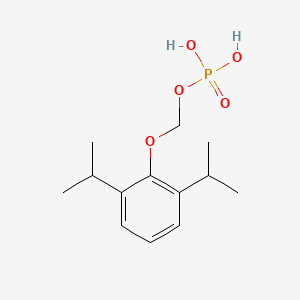


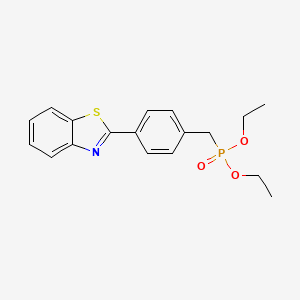
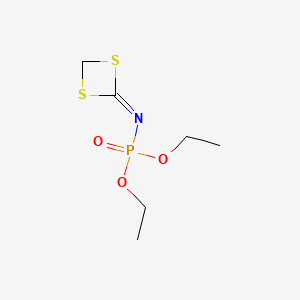


![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)
